tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid
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Overview
Description
Tetracyclo[66202,709,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid is a complex polycyclic aromatic compound It is known for its unique structure, which includes multiple fused rings and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid typically involves multi-step organic reactions. One common method starts with the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. Subsequent steps involve cyclization and functional group transformations to introduce the carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound is less common due to its complexity. when produced, it involves scaling up the laboratory synthesis methods with careful control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acids to alcohols or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, such as halides or alkyl groups.
Scientific Research Applications
Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying polycyclic aromatic hydrocarbons.
Biology: Research into its potential biological activity, including antimicrobial and anticancer properties, is ongoing.
Medicine: The compound’s derivatives are being explored for their potential therapeutic applications.
Industry: It is investigated for use in materials science, particularly in the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism by which tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
9,10-Ethanoanthracene-11,12-dicarboxylic acid: Shares a similar polycyclic structure but with different functional groups.
1,8-Dimethyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene: Another polycyclic aromatic compound with methyl groups instead of carboxylic acids.
Uniqueness
Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid is unique due to its specific arrangement of fused rings and the presence of carboxylic acid groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
27069-21-2 |
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Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid |
InChI |
InChI=1S/C18H14O4/c19-17(20)15-13-9-5-1-2-6-10(9)14(16(15)18(21)22)12-8-4-3-7-11(12)13/h1-8,13-16H,(H,19,20)(H,21,22) |
InChI Key |
NYMGGONMSRTFKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)C(=O)O)C(=O)O |
Origin of Product |
United States |
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